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For researchers, scientists, and drug development professionals, understanding the intricate

molecular changes in mitochondria lacking Carnitine Palmitoyltransferase 2 (CPT2) is crucial

for developing targeted therapies for related metabolic disorders. This guide provides an

objective comparison of the mitochondrial proteome in the presence and absence of CPT2,

supported by quantitative experimental data from proteomics studies in a mouse model of

skeletal muscle-specific CPT2 deficiency.

The absence of CPT2, an essential enzyme in the mitochondrial matrix for long-chain fatty acid

oxidation, triggers a significant remodeling of the mitochondrial proteome. This guide

summarizes the key findings from comparative proteomic analyses of mitochondria from wild-

type (WT) and CPT2 knockout (Cpt2Sk-/-) mice, offering insights into the adaptive metabolic

shifts that occur in response to impaired fatty acid metabolism. The data presented here is

primarily derived from studies on different skeletal muscle types, highlighting a fiber-type-

specific response to CPT2 deficiency.

Quantitative Proteomic Analysis: A Comparative
Overview
The following tables summarize the quantitative proteomic data, showcasing the differentially

expressed mitochondrial proteins in the oxidative soleus muscle of CPT2 knockout mice

compared to wild-type controls. The data reveals a significant upregulation of proteins involved

in oxidative phosphorylation (OXPHOS) and mitochondrial biogenesis, suggesting a

compensatory mechanism to overcome the deficit in fatty acid oxidation.
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Table 1: Upregulated Mitochondrial Proteins in Soleus Muscle of Cpt2Sk-/- Mice

Protein Gene Function
Fold Change
(Cpt2Sk-/- vs. WT)

ATP synthase subunit

alpha, mitochondrial
Atp5a1

Oxidative

phosphorylation
> 1.5

Cytochrome c oxidase

subunit 1
Cox1

Oxidative

phosphorylation
> 1.5

NADH dehydrogenase

[ubiquinone] 1 alpha

subcomplex subunit 9

Ndufa9
Oxidative

phosphorylation
> 1.5

Succinate

dehydrogenase

[ubiquinone]

flavoprotein subunit,

mitochondrial

Sdha

Oxidative

phosphorylation, TCA

cycle

> 1.5

Citrate synthase,

mitochondrial
Cs TCA cycle > 1.5

Mitochondrial import

receptor subunit

TOM20 homolog

Tomm20 Protein import > 1.5

Peroxisome

proliferator-activated

receptor gamma

coactivator 1-alpha

Ppargc1a
Mitochondrial

biogenesis
> 1.5

Table 2: Downregulated Mitochondrial Proteins in Soleus Muscle of Cpt2Sk-/- Mice
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Protein Gene Function
Fold Change
(Cpt2Sk-/- vs. WT)

Long-chain-fatty-acid

—CoA ligase 1
Acsl1 Fatty acid activation < 0.7

Acyl-CoA

dehydrogenase family

member 9

Acad9
Fatty acid beta-

oxidation
< 0.7

Hydroxyacyl-

coenzyme A

dehydrogenase,

mitochondrial

Hadh
Fatty acid beta-

oxidation
< 0.7

Note: The fold changes are representative of data presented in the cited literature and may

vary between specific studies. The data is primarily based on proteomics of the oxidative

soleus muscle, which shows a more pronounced response to CPT2 deficiency compared to

glycolytic muscles.

Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative

proteomic analysis of mitochondria with and without CPT2.

Tandem Mass Tag (TMT) Quantitative Proteomics
1. Sample Preparation and Protein Extraction:

Soleus muscles from 5-month-old male wild-type and Cpt2Sk-/- mice were lysed in an ice-

cold 8 M Urea Lysis Buffer containing a protease inhibitor cocktail.

The samples were subjected to three freeze-thaw cycles at -80°C to ensure complete cell

lysis.

Protein extracts were sonicated using a probe sonicator in three 5-second bursts at an

amplitude of 30.
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Cell debris was removed by centrifugation to obtain a clear protein lysate.

2. Protein Digestion and TMT Labeling:

Protein concentration was determined, and equal amounts of protein from each sample were

reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.

The proteins were then digested overnight with trypsin.

The resulting peptides were labeled with TMT (Tandem Mass Tag) reagents according to the

manufacturer's instructions, allowing for multiplexed quantification.

3. Mass Spectrometry Analysis:

The TMT-labeled peptides were pooled and fractionated using high-pH reversed-phase liquid

chromatography.

Each fraction was then analyzed by liquid chromatography-tandem mass spectrometry (LC-

MS/MS) on a high-resolution mass spectrometer.

The MS/MS spectra were used for peptide identification and quantification of the TMT

reporter ions.

4. Data Analysis:

The raw mass spectrometry data was processed using a suitable software package (e.g.,

Proteome Discoverer) to identify and quantify proteins.

The abundance of each protein was determined from the intensity of the TMT reporter ions.

Statistical analysis was performed to identify proteins that were significantly differentially

expressed between the Cpt2Sk-/- and wild-type groups.

Visualizing the Impact of CPT2 Deficiency
To better illustrate the molecular consequences of CPT2 deficiency and the experimental

approach used to study them, the following diagrams were generated using the Graphviz (DOT

language).
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Mitochondrial Fatty Acid Oxidation (Wild-Type) Impaired Fatty Acid Oxidation (CPT2 Deficiency)
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Proteomics Experimental Workflow
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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